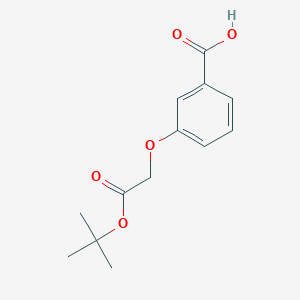

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid

Vue d'ensemble

Description

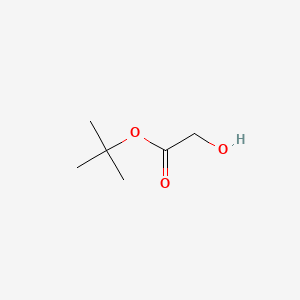

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid is a chemical compound that can be considered a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is substituted with a 2-(tert-butoxy)-2-oxoethoxy group. This modification introduces tert-butoxy and oxoethoxy functionalities, which could potentially affect the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of compounds related to 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid involves selective functionalization and protection strategies. For instance, a practical synthesis method has been developed for a dipeptide mimetic that includes the regioselective functionalization of ring nitrogens and an amino group, which could be analogous to the synthesis of the tert-butoxy benzoic acid derivative . Additionally, selective para metalation of unprotected methoxy benzoic acids with n-butyl lithium–potassium tert-butoxide has been reported, which could be relevant for the synthesis of the tert-butoxy benzoic acid derivative by targeting the para position relative to the carboxylate group .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid can be complex, as demonstrated by the crystal and molecular structures of a related benzodioxaphosphepine derivative. X-ray structural analysis revealed monoclinic crystals with pseudosymmetry and distorted-tetrahedral coordination of phosphorous atoms . This suggests that the tert-butoxy benzoic acid derivative may also exhibit interesting structural features, potentially affecting its intermolecular interactions and stability.

Chemical Reactions Analysis

The chemical reactivity of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid would likely be influenced by the presence of the tert-butoxy and oxoethoxy groups. These groups could participate in various chemical reactions, such as esterification, amidation, or further functionalization. The synthesis methods mentioned earlier provide insights into the types of chemical reactions that could be employed to modify the benzoic acid core and introduce additional functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid can be inferred from studies on benzoic acid and its derivatives. Terahertz spectroscopy has been used to investigate the intermolecular vibrations of benzoic acid derivatives, revealing distinct absorption features and temperature-dependent behavior . These findings suggest that the tert-butoxy benzoic acid derivative may also exhibit unique spectroscopic characteristics, which could be useful for its identification and for studying its intermolecular interactions.

Applications De Recherche Scientifique

Crystallography and Magnetism

3-(N-tert-Butyl-N-aminoxyl)benzoic acid, a structurally related compound, has shown unique properties in crystallography and magnetism. It forms chains of nitroxide to aryl CH contacts and exhibits antiferromagnetic properties at lower temperatures. This indicates potential applications in magnetic materials research (Baskett & Lahti, 2005).

Reaction with Phenols

Tert-butoxy radicals, which are closely related to the tert-butoxy group in the compound of interest, react with phenols to form phenoxy radicals. This reaction has been studied for its significance in organic chemistry and potential applications in the synthesis of complex molecules (Das et al., 1981).

Potential Analgesic and Local Anesthetic Applications

Certain derivatives of benzoic and cinnamic acids, including tert-butyl esters, have been synthesized for potential use as analgesics and local anesthetics. These studies suggest possible medical applications for similar compounds (Gringauz, 1970).

Polymerization Studies

The tert-butoxy group has been used in studies of polymerization, particularly in the initiation process. These studies have implications for the development of new polymeric materials (Allen & Bevington, 1961).

Synthesis and Biological Properties

Synthesis studies involving tert-butyl esters of benzoic acid derivatives, including reactions with cephalosporanic acid sulfones, highlight potential for pharmaceutical applications, especially as elastase inhibitors and cytotoxic agents (Grigan et al., 2000).

Molecular Structure Analysis

Studies on the molecular structure and properties of related compounds like 3,5 di tert butyl 4 hydroxy benzoic acid provide insights into the chemical behavior and potential applications of 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid in material science and drug design (Mathammal et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-13(2,3)18-11(14)8-17-10-6-4-5-9(7-10)12(15)16/h4-7H,8H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTRVSNTDAQAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465162 | |

| Record name | 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid | |

CAS RN |

313709-63-6 | |

| Record name | 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluorobenzo[b]thiophene](/img/structure/B1279753.png)